1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 2-propen-1-yl ester, (2S,4S)-
Overview
Description
1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 2-propen-1-yl ester, (2S,4S)- is a useful research compound. Its molecular formula is C11H17NO4S and its molecular weight is 259.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 2-propen-1-yl ester, (2S,4S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 2-propen-1-yl ester, (2S,4S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 2-propen-1-yl ester, (2S,4S)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.
- Chemical Name : 1-Pyrrolidinecarboxylic acid, 4-(acetylthio)-2-(hydroxymethyl)-, 2-propen-1-yl ester, (2S,4S)-
- CAS Number : 148017-42-9
- Molecular Formula : C12H21NO4S
- Molecular Weight : 275.36 g/mol
Structural Characteristics
The compound features a pyrrolidine ring substituted with an acetylthio group and a hydroxymethyl moiety. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. For example, compounds featuring the pyrrolidine structure have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
Case Studies
- Antibacterial Study : A study examined the antibacterial effects of various pyrrolidine derivatives against MRSA (Methicillin-resistant Staphylococcus aureus). The results suggested that modifications on the pyrrolidine ring significantly influenced antibacterial potency, highlighting the importance of structural optimization for enhanced activity .
- Anticancer Research : In vitro studies have demonstrated that certain pyrrolidine derivatives can inhibit tumor growth in breast cancer cells by inducing apoptosis through caspase activation pathways. These findings underscore the therapeutic potential of pyrrolidine-based compounds in oncology .
The biological activity of 1-Pyrrolidinecarboxylic acid derivatives often involves interaction with cellular targets such as enzymes or receptors. For instance:
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Signal Transduction Modulation : By affecting signaling pathways, these compounds can alter cellular responses to stress and growth factors.
Research Findings Summary
Properties
IUPAC Name |
prop-2-enyl (2S,4S)-4-acetylsulfanyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S/c1-3-4-16-11(15)12-6-10(17-8(2)14)5-9(12)7-13/h3,9-10,13H,1,4-7H2,2H3/t9-,10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXFEVCYBUTEBV-UWVGGRQHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC(N(C1)C(=O)OCC=C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@H]1C[C@H](N(C1)C(=O)OCC=C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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